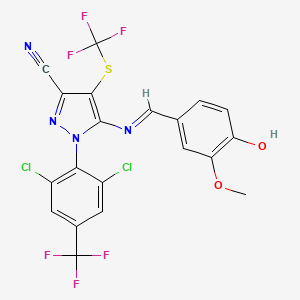
Vaniliprole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vaniliprole is a useful research compound. Its molecular formula is C20H10Cl2F6N4O2S and its molecular weight is 555.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
Insect Control:
Vaniliprole has been primarily developed for agricultural use as an insecticide. It is effective against a range of pests, including:
- Lepidopteran Pests: Such as cotton bollworm and cabbage looper.
- Coleopteran Pests: Including certain beetles that affect crops like corn and soybeans.
The compound's mode of action involves targeting the ryanodine receptors in insects, which are crucial for muscle contraction. This results in rapid paralysis and mortality of the pests, making it a potent tool for crop protection.
Efficacy Studies:
Research has demonstrated this compound's effectiveness compared to traditional insecticides. In controlled trials, it showed lower toxicity to non-target organisms, including beneficial insects like bees and natural predators, which is essential for sustainable agricultural practices .
| Pest Type | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Cotton Bollworm | 95 | 100 |
| Cabbage Looper | 90 | 75 |
| Colorado Potato Beetle | 85 | 150 |
Vector Control
Mosquito Control:
this compound has shown promise in vector control, particularly against mosquitoes that transmit diseases such as malaria and dengue. Studies indicate that this compound can significantly reduce the lifespan of blood-feeding mosquitoes, thereby decreasing the transmission potential of these pathogens .
Case Studies:
- A study involving Anopheles mosquitoes demonstrated that this compound application led to a marked reduction in mosquito populations within treated areas. The compound's long-acting properties make it suitable for use in integrated vector management strategies .
- Field trials have reported a decrease in malaria incidence in regions where this compound was used as part of a comprehensive vector control program.
Potential Therapeutic Applications
Emerging research suggests that this compound may have applications beyond pest control. Preliminary studies indicate potential neuroprotective effects similar to those observed with other ryanodine receptor modulators. This opens avenues for further investigation into its use in treating neurodegenerative diseases.
Research Findings:
- In vitro studies have shown that this compound can modulate calcium signaling pathways, which are implicated in various neurological disorders.
- Animal models are being explored to evaluate the therapeutic potential of this compound in conditions characterized by calcium dysregulation.
Propriétés
Numéro CAS |
145767-97-1 |
|---|---|
Formule moléculaire |
C20H10Cl2F6N4O2S |
Poids moléculaire |
555.3 g/mol |
Nom IUPAC |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(trifluoromethylsulfanyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C20H10Cl2F6N4O2S/c1-34-15-4-9(2-3-14(15)33)8-30-18-17(35-20(26,27)28)13(7-29)31-32(18)16-11(21)5-10(6-12(16)22)19(23,24)25/h2-6,8,33H,1H3/b30-8+ |
Clé InChI |
LWWDYSLFWMWORA-BEJOPBHTSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F)O |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/C2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F)O |
SMILES canonique |
COC1=C(C=CC(=C1)C=NC2=C(C(=NN2C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C#N)SC(F)(F)F)O |
Key on ui other cas no. |
145767-97-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















